4-Bromo-2-(difluoromethyl)-1-iodobenzene
CAS No.:
Cat. No.: VC13747521
Molecular Formula: C7H4BrF2I
Molecular Weight: 332.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BrF2I |
|---|---|
| Molecular Weight | 332.91 g/mol |
| IUPAC Name | 4-bromo-2-(difluoromethyl)-1-iodobenzene |
| Standard InChI | InChI=1S/C7H4BrF2I/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7H |
| Standard InChI Key | DUKMYJFSDKBNQE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)C(F)F)I |
| Canonical SMILES | C1=CC(=C(C=C1Br)C(F)F)I |
Introduction
Identification and Structural Properties
Chemical Identity
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IUPAC Name: 4-Bromo-2-(difluoromethyl)-1-iodobenzene
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Molecular Formula: C₇H₄BrF₂I
Structural Features
The benzene ring is substituted with three distinct functional groups:
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Bromine (4-position): Enhances electrophilic substitution reactivity.
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Iodine (1-position): Facilitates cross-coupling reactions due to lower bond dissociation energy compared to bromine.
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Difluoromethyl (2-position): Introduces steric and electronic effects, acting as a hydrogen-bond donor .
Physical and Chemical Properties
Synthesis and Industrial Production
Laboratory Synthesis
The compound is synthesized via sequential halogenation and difluoromethylation:
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Bromination: A benzene derivative undergoes electrophilic substitution using N-bromosuccinimide (NBS) in anhydrous dichloroethane.
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Iodination: Iodine monochloride (ICl) introduces iodine at the 1-position under catalytic conditions.
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Difluoromethylation: Difluoromethyl groups are added via radical reactions or nucleophilic substitution .
Key Challenges:
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Competing halogenation at adjacent positions requires precise stoichiometry (1.1 equiv NBS).
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Protection of the difluoromethyl group during iodination prevents undesired side reactions .
Industrial Methods
Large-scale production employs continuous flow reactors to optimize yield (≥85%) and purity. Post-synthesis purification involves recrystallization from ethanol/water mixtures or preparative HPLC .
Applications in Organic Synthesis
Cross-Coupling Reactions
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Ullmann Coupling: Copper catalysts (CuI/1,10-phenanthroline) facilitate C–S bond formation at iodine under mild conditions (80°C, DMF).
Pharmaceutical Intermediates
The difluoromethyl group enhances metabolic stability in drug candidates. For example, derivatives of this compound are explored as kinase inhibitors in oncology .
Comparative Analysis with Analogues
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| 4-Bromo-1-(difluoromethoxy)-2-iodobenzene | Difluoromethoxy (-OCF₂H) vs. difluoromethyl (-CF₂H) | Higher electrophilicity at iodine |
| 1-Bromo-4-(difluoromethyl)-2-iodobenzene | Halogen positions reversed | Altered regioselectivity in coupling reactions |
| 4-Bromo-2-chloro-1-iodobenzene | Chlorine replaces difluoromethyl | Reduced steric hindrance |
Research Frontiers and Challenges
Mechanistic Studies
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DFT Calculations: Predict regioselectivity in electrophilic substitutions by mapping electrostatic potentials.
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Crystallography: Heavy atoms (Br, I) complicate X-ray diffraction; absorption corrections (SADABS) and high-resolution data (θ > 25°) are critical.
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